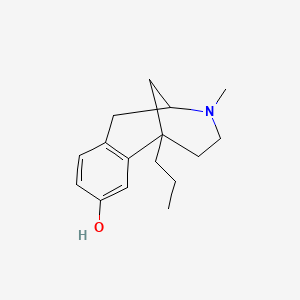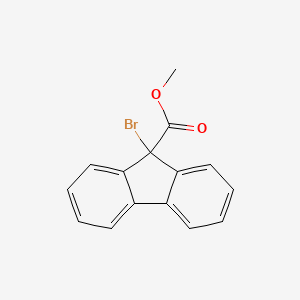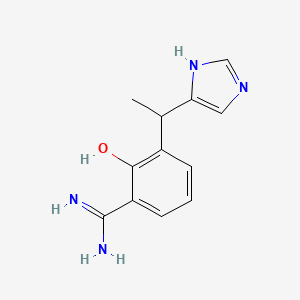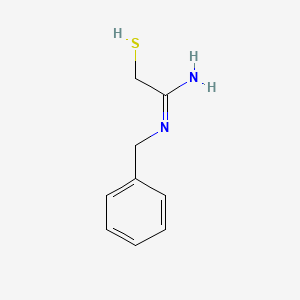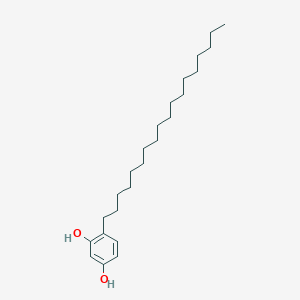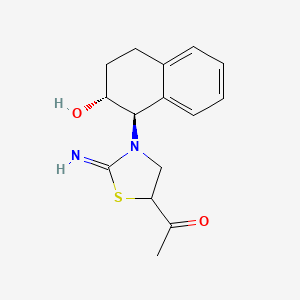
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine: is a synthetic organic compound known for its potential antidepressant properties. This compound belongs to the class of thiazolidines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxy-tetrahydronaphthalene moiety and the acetyl group contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine typically involves a multi-step process:
Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Hydroxy-Tetrahydronaphthalene Moiety: This can be achieved through a nucleophilic substitution reaction where the hydroxy-tetrahydronaphthalene group is introduced to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine has been studied for its potential antidepressant activity. It has shown promising results in preclinical studies, outperforming some traditional antidepressants .
Medicine
The compound’s potential antidepressant properties make it a candidate for further development into therapeutic agents. Its unique mechanism of action could offer advantages over existing treatments.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications .
Wirkmechanismus
The antidepressant activity of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is believed to be due to its interaction with neurotransmitter systems in the brain. It may inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing mood. Additionally, it may modulate other pathways involved in mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: A tricyclic antidepressant with a different structure but similar antidepressant effects.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different chemical structure.
Uniqueness
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is unique due to its thiazolidine ring and the presence of the hydroxy-tetrahydronaphthalene moiety. These structural features contribute to its distinct pharmacological profile and potential advantages over traditional antidepressants .
Eigenschaften
CAS-Nummer |
141034-17-5 |
|---|---|
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-[3-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-9(18)13-8-17(15(16)20-13)14-11-5-3-2-4-10(11)6-7-12(14)19/h2-5,12-14,16,19H,6-8H2,1H3/t12-,13?,14-/m1/s1 |
InChI-Schlüssel |
AKKUNFXLBYLQBZ-WYAMFQBQSA-N |
Isomerische SMILES |
CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CCC3=CC=CC=C23)O |
Kanonische SMILES |
CC(=O)C1CN(C(=N)S1)C2C(CCC3=CC=CC=C23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



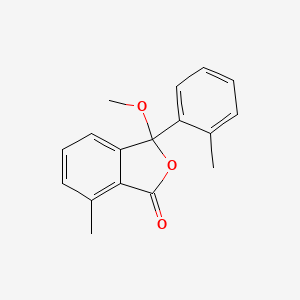
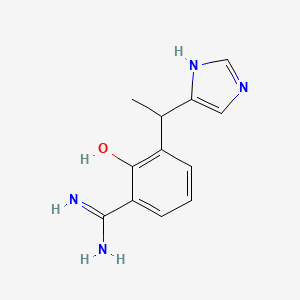
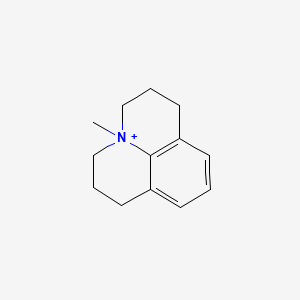
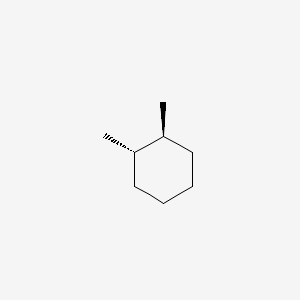
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)

